molecular formula C7H9ClN2O B1361637 3-Chloro-6-isopropoxypyridazine CAS No. 3184-71-2

3-Chloro-6-isopropoxypyridazine

Cat. No. B1361637
CAS RN: 3184-71-2
M. Wt: 172.61 g/mol
InChI Key: NHMXJNVELORMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-isopropoxypyridazine (3CIP) is a chlorinated heterocyclic compound with a molecular formula of C6H7ClN2O. It is a colorless solid that is soluble in water and alcohols. 3CIP is an important intermediate in the synthesis of a variety of organic compounds, including drugs, pesticides, and dyes. It is also used in the laboratory as a reagent for the synthesis of other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Large Scale Synthesis : A large scale synthesis method for a similar compound, 3-chloro-5-methoxypyridazine, has been developed. This method involves selective displacement and catalytic hydrogenation, highlighting the chemical versatility of such compounds (Bryant et al., 1995).

  • Spectroscopic Analysis : Detailed spectroscopic properties of 3-chloro-6-methoxypyridazine have been studied using FT-Raman and FT-Infrared spectra. This research demonstrates the potential for using such compounds in various spectroscopic applications (Chamundeeswari et al., 2013).

Biological Activity and Applications

  • Antimicrobial Agents : Research on 3-amino-6-alkoxypyridazine derivatives, including compounds with chloro substituents, has shown potential for antimicrobial applications. These findings could be relevant for the development of new antibiotics or antiseptics (Horie, 1963).

  • Interleukin-1β Inhibition : Compounds structurally related to 3-chloro-6-isopropoxypyridazine, specifically 3-chloro-4-carboxamido-6-arylpyridazines, have been identified as inhibitors of interleukin-1β, a critical mediator in inflammatory responses. This suggests potential applications in treating inflammatory diseases (Dolle et al., 1997).

Environmental and Analytical Chemistry

  • Photolytic and Sonolytic Decomposition Studies : Research involving similar triazine compounds, like atrazine, has shown their decomposability under photolytic and sonolytic conditions. This knowledge can be applied to environmental remediation and understanding the environmental fate of pyridazine derivatives (Hiskia et al., 2001).

  • Soil and Groundwater Monitoring : Studies on triazine compounds, such as atrazine, have been conducted to monitor their presence in groundwater. This type of research is crucial for environmental monitoring and assessing the impact of agricultural chemicals on ecosystems (Pucarević et al., 2002).

properties

IUPAC Name

3-chloro-6-propan-2-yloxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMXJNVELORMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291359
Record name 3-chloro-6-isopropoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-isopropoxypyridazine

CAS RN

3184-71-2
Record name 3184-71-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-6-isopropoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-isopropoxypyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-isopropoxypyridazine
Reactant of Route 3
Reactant of Route 3
3-Chloro-6-isopropoxypyridazine
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-isopropoxypyridazine
Reactant of Route 5
Reactant of Route 5
3-Chloro-6-isopropoxypyridazine
Reactant of Route 6
Reactant of Route 6
3-Chloro-6-isopropoxypyridazine

Citations

For This Compound
2
Citations
P Coad, RA Coad, J Hyepock - The Journal of Organic Chemistry, 1964 - ACS Publications
N reconverted to I by treatment with excess potassium methoxide. In addition, an isolable adduct (III) is obtained which is identical for both reactions. This gives convincing evidence for …
Number of citations: 20 pubs.acs.org
DB Badger - 2012 - search.proquest.com
… Figure C22 Mass spectra of 4-benzyl-3-chloro-6-isopropoxypyridazine (1.22) .......346 Figure C23 Mass spectra of 4-benzyl-6-(benzyloxy)-3-chloropyridazine (1.23) ......347 Figure C24 …
Number of citations: 4 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.